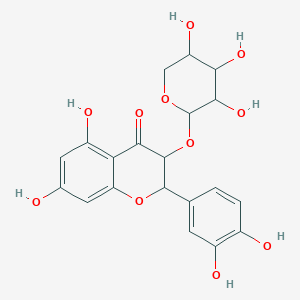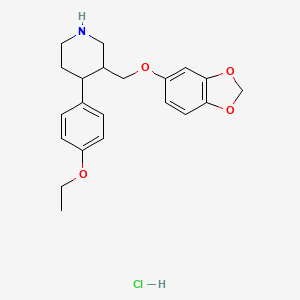
4-Ethoxy Paroxetine;Paroxetine Hydrochloride Hemihydrate EP Impurity C
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
rac-trans-4-Defluoro-4-ethoxy Paroxetine Hydrochloride: is a chemical compound with the molecular formula C21H26ClNO4 and a molecular weight of 391.89 g/mol . It is a derivative of paroxetine, a well-known selective serotonin reuptake inhibitor (SSRI) used primarily in the treatment of depression and anxiety disorders . This compound is primarily used in research settings and is not intended for diagnostic or therapeutic use .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of rac-trans-4-Defluoro-4-ethoxy Paroxetine Hydrochloride involves multiple steps, starting from commercially available precursors. The key steps typically include:
Formation of the piperidine ring: This involves the reaction of a benzodioxole derivative with an ethoxyphenyl compound under basic conditions to form the piperidine ring.
Introduction of the defluoro group: This step involves the selective defluorination of the intermediate compound using a suitable defluorinating agent.
Hydrochloride salt formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for rac-trans-4-Defluoro-4-ethoxy Paroxetine Hydrochloride are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for yield and purity, and the processes are often automated to ensure consistency and efficiency .
化学反应分析
Types of Reactions
rac-trans-4-Defluoro-4-ethoxy Paroxetine Hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
科学研究应用
rac-trans-4-Defluoro-4-ethoxy Paroxetine Hydrochloride is used extensively in scientific research, particularly in the fields of:
Chemistry: As a reference standard for analytical methods and as a precursor for the synthesis of other compounds.
Biology: In studies investigating the effects of SSRIs on cellular processes and neurotransmitter systems.
Medicine: In preclinical studies to evaluate the pharmacokinetics and pharmacodynamics of new SSRI derivatives.
Industry: As a quality control standard in the manufacturing of pharmaceuticals
作用机制
The mechanism of action of rac-trans-4-Defluoro-4-ethoxy Paroxetine Hydrochloride is similar to that of paroxetine. It functions by inhibiting the reuptake of serotonin (5-HT) into presynaptic neurons, thereby increasing the concentration of serotonin in the synaptic cleft. This leads to enhanced serotonergic neurotransmission, which is associated with improved mood and reduced anxiety . The molecular targets include the serotonin transporter (SERT) and various serotonin receptors .
相似化合物的比较
rac-trans-4-Defluoro-4-ethoxy Paroxetine Hydrochloride can be compared with other SSRI derivatives such as:
Paroxetine: The parent compound, widely used as an antidepressant.
Fluoxetine: Another SSRI with a similar mechanism of action but different pharmacokinetic properties.
Sertraline: Known for its high selectivity for the serotonin transporter.
Citalopram: Noted for its minimal interaction with other neurotransmitter systems.
The uniqueness of rac-trans-4-Defluoro-4-ethoxy Paroxetine Hydrochloride lies in its specific structural modifications, which may confer distinct pharmacological properties and potential advantages in research applications .
属性
分子式 |
C21H26ClNO4 |
|---|---|
分子量 |
391.9 g/mol |
IUPAC 名称 |
3-(1,3-benzodioxol-5-yloxymethyl)-4-(4-ethoxyphenyl)piperidine;hydrochloride |
InChI |
InChI=1S/C21H25NO4.ClH/c1-2-23-17-5-3-15(4-6-17)19-9-10-22-12-16(19)13-24-18-7-8-20-21(11-18)26-14-25-20;/h3-8,11,16,19,22H,2,9-10,12-14H2,1H3;1H |
InChI 键 |
OTEFTGSDHAZDDN-UHFFFAOYSA-N |
规范 SMILES |
CCOC1=CC=C(C=C1)C2CCNCC2COC3=CC4=C(C=C3)OCO4.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



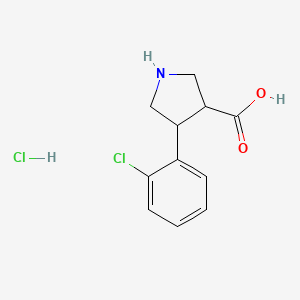
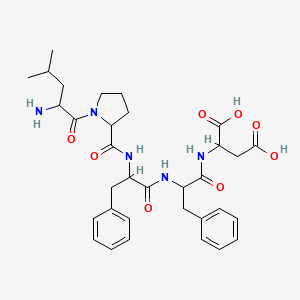
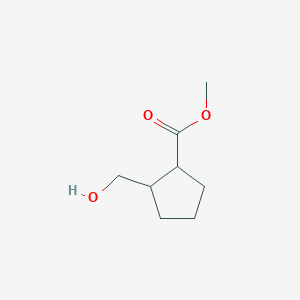
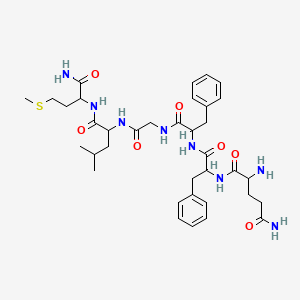
![N-[2,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-3-yl]acetamide](/img/structure/B12320641.png)
![2-amino-N-[1-[3-[2,2-diethoxyethyl(2-phenylethyl)amino]-3-oxopropyl]naphthalen-2-yl]propanamide](/img/structure/B12320653.png)
![methyl 4-(2,2-dimethoxyethyl)-3-ethenyl-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-5-carboxylate](/img/structure/B12320663.png)
![10-[5-[4,5-Dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-4-hydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-hydroxy-4,5,9,9,13,20-hexamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracosane-20-carbaldehyde](/img/structure/B12320666.png)

![5-Hydroxy-2-(4-hydroxyphenyl)-6-methoxy-7-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxychromen-4-one](/img/structure/B12320672.png)
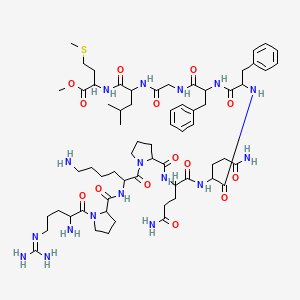
![2-amino-2-(hydroxymethyl)propane-1,3-diol;[5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate](/img/structure/B12320684.png)
